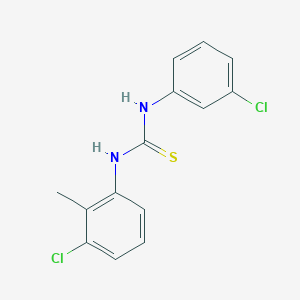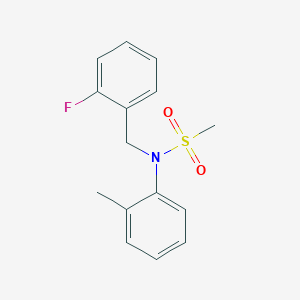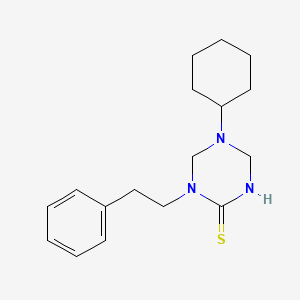
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied as a potential herbicide and pesticide. In materials science, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied for its potential applications in the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In animal studies, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to improve cognitive function and memory retention. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its low toxicity. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea. One direction is the development of new synthetic methods for N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea that can improve its yield and purity. Another direction is the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea and its potential applications in various fields such as agriculture and materials science.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea involves the reaction of 3-chloroaniline and 3-chloro-2-methylphenylisothiocyanate in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a white solid with a melting point of 235-236°C. The purity of the synthesized compound can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-9-12(16)6-3-7-13(9)18-14(19)17-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOZTRVKGKRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)

![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)

![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)